molecular formula C4H12ClNO2 B1377208 2-(Aminomethyl)propane-1,3-diol hydrochloride CAS No. 1427379-01-8

2-(Aminomethyl)propane-1,3-diol hydrochloride

Cat. No. B1377208
CAS RN: 1427379-01-8
M. Wt: 141.6 g/mol
InChI Key: YJJPPSTZJUVIKP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)propane-1,3-diol hydrochloride is an organic compound with the CAS Number: 1427379-01-8 . It is an oil-like substance stored at 4°C . It is used in various research and industrial applications .


Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . The amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .


Molecular Structure Analysis

The molecular formula of 2-(Aminomethyl)propane-1,3-diol hydrochloride is C4H12ClNO2 . Its molecular weight is 141.6 . The InChI key is YJJPPSTZJUVIKP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The amino group of 2-amino-1,3-propane diols was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .


Physical And Chemical Properties Analysis

2-(Aminomethyl)propane-1,3-diol hydrochloride is an oil-like substance . It is stored at 4°C .

Scientific Research Applications

Electrophoresis Buffer Component

2-(Aminomethyl)propane-1,3-diol hydrochloride is used as a buffer component in SDS-gradient gel electrophoresis systems. This application is crucial for separating polypeptides in the molecular weight range of 1,500 to 100,000, which is essential for protein analysis and molecular biology research .

Spacer in Isotachophoresis

The compound serves as a spacer in isotachophoresis of proteins, aiding in the separation and analysis of proteins based on their electrical charge .

3. Buffer for Alkaline Phosphatase Activity Determination It is also utilized as a buffer for determining alkaline phosphatase activity, an important enzyme assay in clinical diagnostics and other biological research .

Surfactant Production

2-(Aminomethyl)propane-1,3-diol hydrochloride is involved in the manufacture of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. Surfactants are key ingredients in many products, including detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Vulcanization Accelerators

This chemical is used to create vulcanization accelerators, which are essential in the rubber industry to enhance the elasticity and strength of rubber products .

Cosmetic Applications

As an emulsifying agent, it finds applications in cosmetics for mineral oil, leather dressings, textile specialties, and cleaning compounds. It helps to stabilize and maintain the mixture of ingredients in cosmetic products .

Hair Spray Ingredient

It is also a component in hair sprays, contributing to the product’s ability to hold hair in place without stiffness or stickiness .

Synthesis of Cyclic Carbonate Monomers

Starting from 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers can be synthesized through a general two-step strategy. These monomers are valuable for creating polymers with potential applications in biodegradable materials, coatings, and as intermediates for pharmaceuticals .

Each application highlights the versatility and importance of 2-(Aminomethyl)propane-1,3-diol hydrochloride in various scientific research fields.

MilliporeSigma - 2-Amino-2-methyl-1,3-propanediol Thermo Scientific Chemicals - 2-Amino-2-methyl-1,3-propanediol Royal Society of Chemistry - Synthesis of cyclic carbonate monomers IBM Research - Synthesis of aliphatic cyclic carbonate monomers

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c5-1-4(2-6)3-7;/h4,6-7H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJPPSTZJUVIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)propane-1,3-diol hydrochloride

CAS RN

1427379-01-8
Record name 1,3-Propanediol, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(aminomethyl)propane-1,3-diol hydrochloride
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